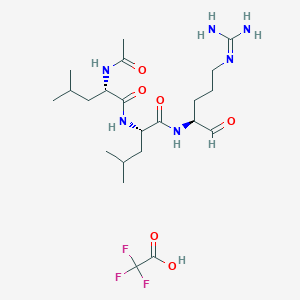

Leupeptin trifluoroacetate salt

描述

BenchChem offers high-quality Leupeptin trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leupeptin trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

147385-61-3 |

|---|---|

分子式 |

C22H39F3N6O6 |

分子量 |

540.6 g/mol |

IUPAC 名称 |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |

InChI 键 |

WUHGBZVQELGOMH-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

Leupeptin Trifluoroacetate: Mechanism, Stability, and Application Protocols

Executive Summary

Leupeptin trifluoroacetate (Ac-Leu-Leu-Arg-al[1] · TFA) is a reversible, competitive protease inhibitor that acts as a transition-state analog. It primarily targets serine proteases (e.g., Trypsin, Plasmin, Proteinase K) and cysteine proteases (e.g., Papain, Cathepsin B, H, and L).

While often used interchangeably with its hemisulfate salt form, the trifluoroacetate (TFA) salt carries distinct physicochemical properties that researchers must account for—specifically regarding cellular toxicity and ion channel modulation. This guide details the molecular mechanism of leupeptin, delineates the functional differences between salt forms, and provides validated protocols for its use in protein purification and cell signaling studies.

Chemical Identity & Physicochemical Properties[2]

Leupeptin is a modified tripeptide (Acetyl-L-leucyl-L-leucyl-L-argininal) produced naturally by Streptomyces species.[2] Its defining feature is the C-terminal aldehyde group, which is critical for its inhibitory mechanism.

| Property | Specification |

| Chemical Name | Acetyl-Leu-Leu-Arg-al[1][2] · xCF₃COOH |

| CAS Number | 147385-61-3 (TFA salt); 103476-89-7 (Hemisulfate) |

| Molecular Weight | ~540.6 Da (TFA salt); 475.6 Da (Hemisulfate) |

| Solubility | Highly soluble in water (>50 mg/mL), ethanol, and methanol. |

| Stability (Solid) | Stable for >2 years at -20°C if desiccated. |

| Stability (Solution) | 10 mM stock stable for 1 week at 4°C; 1 month at -20°C. Unstable in neutral/basic pH buffers over time. |

Critical Note: Salt Form Selection (TFA vs. Hemisulfate)

-

Leupeptin Hemisulfate: The preferred form for live-cell culture and in vivo experiments. It is non-toxic to cells at standard inhibitory concentrations.

-

Leupeptin Trifluoroacetate: Commonly used in cell-free biochemical assays (e.g., Western blot lysis, protein purification).

-

Risk Factor:[3] The trifluoroacetate (TFA) counterion can act as an allosteric modulator of glycine receptors and may exhibit cytotoxicity in sensitive primary cell lines [1]. Ensure appropriate controls if using the TFA salt in live-cell assays.

-

Mechanism of Action

Leupeptin functions as a transition-state analog . Its inhibition is driven by the electrophilic nature of its C-terminal aldehyde carbon, which mimics the peptide bond of a substrate.

Molecular Binding Kinetics

-

Recognition: The tripeptide backbone (Leu-Leu-Arg) binds to the S1-S3 subsites of the protease, positioning the inhibitor within the active site.

-

Covalent Attack: The nucleophilic hydroxyl group (Serine proteases) or thiol group (Cysteine proteases) of the enzyme's active site attacks the aldehyde carbon of leupeptin.

-

Hemiacetal Formation: This reaction forms a covalent, yet reversible, hemiacetal (or thiohemiacetal) adduct. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis but cannot be processed further, effectively locking the enzyme.

Reversibility

Unlike suicide inhibitors (e.g., PMSF) that permanently modify the active site, the leupeptin-enzyme complex is reversible. Dilution or dialysis can dissociate the inhibitor, restoring enzymatic activity.

Figure 1: Mechanism of Leupeptin inhibition. The formation of the hemiacetal adduct locks the enzyme in a transition-state mimic.

Target Specificity & Inhibition Profile

Leupeptin is a broad-spectrum inhibitor but is not universal. Understanding its Ki values (inhibition constants) is vital for experimental design.

| Target Protease | Protease Class | Potency (Ki / IC50) | Notes |

| Trypsin | Serine | High (Ki ~3.5 nM) | Primary target. |

| Plasmin | Serine | High (Ki ~3.4 nM) | Effective in blood/plasma assays. |

| Cathepsin B | Cysteine | High (Ki ~4.1 nM) | Lysosomal degradation studies. |

| Papain | Cysteine | High | Standard cysteine protease control. |

| Calpain | Cysteine | Moderate | Requires higher conc. than Cathepsin B. |

| Thrombin | Serine | Moderate/Weak (Ki ~2.4 µM) | Expert Insight: Often listed as "inhibited," but requires significantly higher concentrations (100 µM+) compared to Trypsin [2]. |

| Chymotrypsin | Serine | No Inhibition | Specificity control. |

| Elastase | Serine | No Inhibition | Specificity control. |

| Pepsin | Aspartic | No Inhibition | Does not inhibit aspartic proteases. |

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

-

Weighing: Measure 5.4 mg of Leupeptin Trifluoroacetate (MW: 540.6) or 4.75 mg of Leupeptin Hemisulfate (MW: 475.6).

-

Solubilization: Dissolve in 1.0 mL of sterile distilled water or PBS.

-

Note: Avoid DMSO if possible for cell culture to minimize solvent toxicity, though leupeptin is soluble in DMSO.

-

-

Aliquot & Storage: Divide into 50-100 µL aliquots. Store at -20°C.

-

Shelf Life: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Lysis Buffer Formulation (RIPA + Inhibitors)

Objective: Prepare a lysis buffer that protects proteins from degradation during extraction.

Base RIPA Buffer:

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1% NP-40 (or Triton X-100)

-

0.5% Sodium Deoxycholate

-

0.1% SDS

Inhibitor Cocktail (Add IMMEDIATELY before use):

| Inhibitor | Target | Stock Conc.[4][5][6][7] | Final Conc. | Dilution Factor |

| Leupeptin | Serine/Cysteine | 10 mM | 10 - 100 µM | 1:1000 - 1:100 |

| Aprotinin | Serine | 1 mg/mL | 2 µg/mL | 1:500 |

| Pepstatin A | Aspartic | 1 mM | 1 µM | 1:1000 |

| PMSF | Serine (Irreversible) | 100 mM | 1 mM | 1:100 |

Protocol Workflow:

-

Thaw RIPA base buffer and keep on ice (4°C).

-

Thaw Leupeptin and other inhibitor stocks.

-

Add inhibitors to the RIPA buffer. Do not store the buffer with inhibitors added —Leupeptin is an aldehyde and can slowly oxidize or racemize in solution, losing potency [3].

-

Add buffer to cell pellet immediately.

Figure 2: Critical workflow for lysis buffer preparation. Inhibitors must be added fresh to prevent degradation.

Troubleshooting & Expert Tips

-

Interference with Protein Assays: Because Leupeptin contains an aldehyde group, it can act as a reducing agent. It may interfere with the Lowry assay and, to a lesser extent, the Bradford assay .

-

Solution: Use the BCA assay or ensure the blank control contains the same concentration of lysis buffer + inhibitors.

-

-

Racemization: In aqueous solution, the L-arginal moiety can racemize to the inactive D-form. This is why working solutions are only stable for a few hours. Always use fresh aliquots.

-

Thrombin Inhibition: If your specific target is Thrombin, Leupeptin is not the most efficient choice. Use a direct thrombin inhibitor like Hirudin or PPACK for higher specificity and potency.

References

-

TFA Effects on Receptors: Han, J., et al. (2001). "Trifluoroacetate is an allosteric modulator of the glycine receptor." Journal of Biological Chemistry. Link

-

Thrombin Inhibition: McConnell, R. M., et al. (1993).[8] "Inhibition studies of some serine and thiol proteinases by new leupeptin analogues." Journal of Medicinal Chemistry, 36(8), 1084-1089.[8] Link

-

Stability & Mechanism: Aoyagi, T., et al. (1969). "Leupeptins, new protease inhibitors from Actinomycetes." The Journal of Antibiotics, 22(6), 283-286. Link

-

General Properties: Sigma-Aldrich Product Information, "Leupeptin." Link

Sources

- 1. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Trypsin Inhibitors [sigmaaldrich.com]

- 5. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leupeptin inhibits phospholipases D and C activation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of a calcium dependent protease inhibitor on platelet activation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leupeptin Trifluoroacetate Salt: A Broad-Spectrum Protease Inhibitor

This guide provides a comprehensive overview of Leupeptin Trifluoroacetate Salt, a widely utilized protease inhibitor in research and drug development. We will delve into its inhibitory spectrum, mechanism of action, practical applications, and the critical considerations for its effective use.

Introduction: The Imperative of Protease Inhibition

In the intricate cellular environment, proteases play a pivotal role in a vast array of physiological processes, from protein turnover and signaling to apoptosis and tissue remodeling. However, upon cell lysis for experimental analysis, the uncontrolled release of these enzymes can lead to the degradation of target proteins, compromising experimental integrity.[1] The strategic use of protease inhibitors is therefore paramount to preserving the native state of proteins during their isolation and analysis.[2][3]

Leupeptin, a naturally occurring tripeptide derivative (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, has emerged as a powerful tool for researchers.[1] Its trifluoroacetate salt form offers specific solubility and stability characteristics, making it a valuable reagent in the laboratory. This guide will focus specifically on the properties and applications of Leupeptin Trifluoroacetate Salt.

The Inhibitory Spectrum of Leupeptin

Leupeptin is renowned for its broad-spectrum inhibitory activity, primarily targeting serine and cysteine proteases.[1][4] It functions as a reversible, competitive inhibitor for many of these enzymes.[1][5][6]

dot

Caption: Leupeptin's primary targets are serine and cysteine proteases.

A detailed summary of Leupeptin's inhibitory activity against a range of proteases is presented below. It is crucial to note that the trifluoroacetate salt form does not alter the inhibitory specificity of the leupeptin molecule itself.[7]

| Protease Class | Specific Proteases Inhibited | Specific Proteases Not Inhibited |

| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K[2][8] | α-Chymotrypsin, Thrombin, Elastase, Renin[1][2][9] |

| Cysteine Proteases | Papain, Calpain, Cathepsin B, Cathepsin H, Cathepsin L[6][9][10] | |

| Threonine Proteases | Some activity reported[1][4] | |

| Aspartic Proteases | Pepsin, Cathepsin A, Cathepsin D[6][9] | |

| Metalloproteases | Generally not inhibited[11][12] |

Expert Insight: The broad-spectrum nature of leupeptin makes it an excellent first-line choice for general protection of proteins in cell lysates. However, for studies focused on a specific protease, its lack of absolute specificity should be considered, and more targeted inhibitors may be warranted.

Mechanism of Action: A Covalent Interaction

The inhibitory potency of leupeptin stems from its unique chemical structure, specifically the aldehyde group at the C-terminus of the argininal residue.[2][13] This aldehyde group is the key to its mechanism of action.

Leupeptin acts as a competitive transition state inhibitor.[1] It binds to the active site of serine and cysteine proteases, where the aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine residue or the thiol group of the active site cysteine residue.[2] This covalent modification effectively blocks the catalytic activity of the enzyme.[14]

dot

Caption: Leupeptin's aldehyde group forms a reversible covalent bond in the protease active site.

This inhibition is reversible, and an excess of substrate can relieve it.[1] The strength of this inhibition is reflected in its low inhibition constants (Ki) for various proteases.

| Enzyme | Ki Value |

| Trypsin | 3.5 nM - 35 nM[1][10] |

| Plasmin | 3.4 nM - 3.4 µM[1][10] |

| Cathepsin B | 4.1 nM - 6 nM[1][10] |

| Calpain | 10 nM - 72 nM[5][10] |

Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.

Physicochemical Properties and Handling of Leupeptin Trifluoroacetate Salt

Understanding the physical and chemical properties of Leupeptin Trifluoroacetate Salt is essential for its proper storage and use.

| Property | Value |

| Molecular Formula | C20H38N6O4 • C2HF3O2[15] |

| Molecular Weight | 540.58 g/mol [15][16] |

| Appearance | White to off-white powder[7] |

| Solubility | Readily soluble in water (up to 50 mg/mL), methanol, ethanol, acetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][7][17] Poorly soluble in acetone, chloroform, ethyl ether, and n-hexane.[2] |

| Storage | Store the lyophilized powder at -20°C.[9][17] |

Solution Stability

The stability of leupeptin in solution is a critical factor for experimental success.

-

Stock Solutions (e.g., 10 mM in water): Stable for approximately one week at 4°C and for up to one month when aliquoted and stored at -20°C.[1][7][17] Some sources suggest stability for up to 6 months at -20°C.[9]

-

Working Solutions (e.g., 10-100 µM): These are significantly less stable and are reported to be stable for only a few hours.[9][17]

Best Practice: It is highly recommended to prepare fresh working solutions of leupeptin immediately before use.[5] For intermittent use over several hours, the stock solution should be kept on ice.[17] Avoid repeated freeze-thaw cycles of stock solutions to maintain potency.[2][18]

Experimental Protocols and Working Concentrations

The effective concentration of leupeptin typically ranges from 1 to 100 µM.[1][8][9] The optimal concentration, however, must be determined empirically for each specific application and biological system.

Preparation of a 10 mM Stock Solution

This is a commonly used concentration for a stock solution, often prepared as a 1000X concentrate.

Materials:

-

Leupeptin Trifluoroacetate Salt (MW: 540.58 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out 5.41 mg of Leupeptin Trifluoroacetate Salt.

-

Dissolve the powder in 1 mL of high-purity water.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month.

Use in Cell Lysis Buffers

Leupeptin is a standard component of lysis buffers used for protein extraction to prevent proteolytic degradation.[1]

Example Lysis Buffer Formulation (RIPA Buffer with Leupeptin):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

10 µM Leupeptin (add fresh from stock)

-

Other protease and phosphatase inhibitors as required

Procedure:

-

Prepare the lysis buffer with all components except for the protease inhibitors.

-

Immediately before use, add the appropriate volume of the 10 mM leupeptin stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration in 1 mL of lysis buffer, add 1 µL of the 10 mM stock).[19]

-

Keep the lysis buffer on ice throughout the cell lysis and protein extraction procedure.

Causality in Protocol: Adding leupeptin and other protease inhibitors fresh to the lysis buffer is critical because of their limited stability in aqueous solutions at working concentrations.[9][17] This ensures maximum inhibitory activity at the moment of cell lysis when proteases are released.

Important Considerations and Potential Interferences

-

Cell Permeability: Leupeptin is generally considered to be poorly cell-permeable due to its polar nature, although some sources describe it as membrane-permeable.[2][4][5] For inhibiting intracellular proteases in live-cell experiments, its efficacy may be limited.

-

Interference with Protein Assays: The aldehyde group in leupeptin's structure can act as a reducing agent. This can interfere with certain protein quantification assays, notably the Lowry assay, and to a lesser extent, the Bradford assay.[6][17] It is advisable to perform a buffer blank control containing leupeptin to account for any potential interference.

-

HPLC Analysis: When analyzing leupeptin by HPLC, multiple peaks may be observed. This is due to the formation of tautomeric isomers in solution and does not necessarily indicate impurity.[7][9][17]

-

Inactivation: The primary mechanism of leupeptin inactivation is the racemization of the L-argininal moiety. The D-argininal form is inactive.[7]

Conclusion: A Versatile Tool for Protein Protection

Leupeptin Trifluoroacetate Salt is an indispensable tool for researchers and scientists in the fields of biochemistry, cell biology, and drug development. Its broad inhibitory spectrum against serine and cysteine proteases, coupled with its well-characterized mechanism of action, makes it a reliable choice for protecting protein integrity during experimental procedures. By understanding its properties, handling requirements, and potential limitations, researchers can effectively harness the power of leupeptin to ensure the quality and reproducibility of their results.

References

- Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Leupeptin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Leupeptin - Cepham Life Sciences. (n.d.). Cepham Life Sciences. Retrieved from [Link]

-

Protease Inhibitors. (n.d.). Retrieved from [Link]

-

TECHNICAL INFORMATION - MP Biomedicals. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Effect of the selective and non-selective cysteine protease inhibitors on the intracellular processing of interleukin 6 by HEPG2 cells. (1995). PubMed. Retrieved from [Link]

-

Synthesis of leupeptins and inhibition of proteinases. I. Inhibition of acrosin and trypsin. (1981). PubMed. Retrieved from [Link]

-

Inhibition properties of free and conjugated leupeptin analogues. (2020). PubMed. Retrieved from [Link]

-

Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles. (1978). PubMed. Retrieved from [Link]

-

Neurochemical and pathological alterations following infusion of leupeptin, a protease inhibitor, into the rat brain. (1995). PubMed. Retrieved from [Link]

-

Leupeptin Trifluoroacetate Salt - MP Biomedicals. (n.d.). MP Biomedicals. Retrieved from [Link]

-

LEUPEPTIN, Proteomics Grade, 25MG, (A611-M180-133). (n.d.). IntelixBio. Retrieved from [Link]

-

Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. (2021). PMC. Retrieved from [Link]

-

New leupeptin analogues: synthesis and inhibition data. (1984). PubMed. Retrieved from [Link]

-

Leupeptin inhibits phospholipases D and C activation in rat hepatocytes. (1994). PubMed. Retrieved from [Link]

-

Inhibition by leupeptin and antipain of the intracellular proteolysis of Ii. (1987). PubMed. Retrieved from [Link]

-

Extracellular Metalloproteinases in the Plasticity of Excitatory and Inhibitory Synapses. (n.d.). Retrieved from [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. LEUPEPTIN, Proteomics Grade, 25MG, (A611-M180-133) [intelixbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. cephamls.com [cephamls.com]

- 7. mpbio.com [mpbio.com]

- 8. custombiotech.roche.com [custombiotech.roche.com]

- 9. powder, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. mpbio.com [mpbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. blog.cellsignal.com [blog.cellsignal.com]

- 19. med.upenn.edu [med.upenn.edu]

Leupeptin Trifluoroacetate vs. Leupeptin Hydrochloride: A Senior Application Scientist's Guide to Selecting the Appropriate Salt Form

An In-Depth Technical Guide for Researchers

Abstract

Leupeptin, a microbial-derived tripeptide, is a cornerstone of protease inhibition in modern life science research. As a reversible, competitive inhibitor of serine and cysteine proteases, its role in preserving protein integrity during complex experimental workflows is undisputed.[1][2][3] However, Leupeptin is commercially available in various salt forms, most commonly as Leupeptin trifluoroacetate (TFA) and Leupeptin hydrochloride (HCl). To the researcher focused on experimental outcomes, the choice between these salts may seem trivial. This guide will illuminate the profound and often overlooked differences between these two forms. We will dissect the influence of the counter-ion on the molecule's physicochemical properties, its compatibility with sensitive analytical techniques, and its biological inertness. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their experimental design, ensuring data integrity and reproducibility.

Part 1: The Active Moiety: Understanding Leupeptin's Mechanism

Leupeptin, or N-acetyl-L-leucyl-L-leucyl-L-argininal, is a modified tripeptide ending in a reactive aldehyde group.[2] This aldehyde is the key to its function. It forms a covalent hemiacetal adduct with the hydroxyl group of serine or the thiol group of cysteine residues within the active sites of target proteases.[4] This interaction effectively, yet reversibly, blocks the enzyme's catalytic activity. Leupeptin exhibits potent inhibition against a range of proteases including trypsin, plasmin, calpain, and cathepsins B, H, and L.[3][5]

Caption: Mechanism of Leupeptin inhibition via its terminal aldehyde.

Part 2: The Unseen Variable: The Role of the Counter-ion

Peptides that contain basic amino acids, like the arginine in Leupeptin, are positively charged at physiological pH. To achieve charge neutrality, they are paired with a negatively charged ion—a counter-ion.[6][7] The identity of this counter-ion is not arbitrary; it is often a relic of the chemical synthesis and purification process.

Trifluoroacetic acid (TFA) is a harsh acid used extensively during solid-phase peptide synthesis (SPPS) to cleave the newly formed peptide from its resin support and is also used as an ion-pairing agent in purification by reverse-phase HPLC.[8][9] Consequently, synthetic peptides are most commonly supplied as TFA salts. In contrast, hydrochloride salts are typically generated through a deliberate counter-ion exchange step, where the TFA is replaced with chloride.[9][10]

This seemingly minor substitution has significant ramifications for the peptide's behavior in solution and in biological systems.[6][8]

Caption: Electrostatic association in a peptide salt.

Part 3: A Head-to-Head Comparison: Trifluoroacetate vs. Hydrochloride

While the inhibitory activity of Leupeptin is dictated by the peptide itself and is identical for all salt forms when adjusted for molarity, the counter-ion profoundly affects its experimental utility.[11]

Physicochemical Properties

The first and most fundamental difference is the molecular weight, which must be accounted for when preparing solutions of a specific molarity.

| Property | Leupeptin Trifluoroacetate | Leupeptin Hydrochloride |

| Molecular Formula | C₂₀H₃₈N₆O₄ · C₂HF₃O₂ | C₂₀H₃₈N₆O₄ · HCl |

| Molecular Weight | 540.6 g/mol [11] | 463.0 g/mol [11] |

| Solubility (Water) | Soluble.[11] Up to 50 mg/mL has been reported.[11] | Soluble.[11] Up to 50 mg/mL has been reported.[11] |

Biological Compatibility and Assay Interference

Trustworthiness Pillar: The ideal scientific control is one that introduces no unintended variables. The choice of counter-ion is a critical, often overlooked, variable.

-

Leupeptin Trifluoroacetate (TFA): The TFA counter-ion is not biologically inert. Residual TFA in peptide preparations can lead to unpredictable and artifactual results in cellular assays.[8] It has been shown to inhibit cell growth in some cases and promote it in others, even at nanomolar concentrations.[8] For drug development and in vivo studies, regulatory bodies view TFA salts less favorably than their HCl or acetate counterparts due to concerns over potential toxicity.[12]

-

Leupeptin Hydrochloride (HCl): The hydrochloride salt is widely considered more "biologically compatible" and "less invasive in biological settings".[8][11][13] Chloride is the major extracellular anion in the body, and using the HCl salt form minimizes the introduction of a foreign, potentially confounding variable into sensitive biological systems. For any cell-based or in vivo application, the HCl salt is the authoritative choice.

Analytical Considerations

-

Mass Spectrometry: TFA is a known and significant ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS).[13][14][15] It forms strong ion pairs with peptides in the gas phase, which hinders efficient ionization and drastically reduces signal sensitivity. This makes the TFA salt a poor choice for workflows involving MS-based protein identification or quantification.

-

Spectroscopy: The TFA counter-ion exhibits a strong absorbance band around 1670 cm⁻¹ in Fourier-transform infrared (FTIR) spectroscopy.[8] This band directly overlaps with the amide I region (1600–1700 cm⁻¹) used for the conformational analysis of peptides, thereby interfering with secondary structure determination.[8]

Caption: Decision workflow for selecting the appropriate Leupeptin salt.

Part 4: Field-Proven Methodologies

Expertise Pillar: Accurate and reproducible results begin with meticulous preparation. The following protocols are designed to be self-validating systems, ensuring the integrity of your experiments from the very first step.

Experimental Protocol 1: Preparation of a 10 mM Molarity-Adjusted Stock Solution

The difference in molecular weight between the salt forms is substantial and must be accounted for to ensure equimolar concentrations in downstream applications.

Objective: To prepare a 10 mM stock solution of Leupeptin, accounting for the specific salt form.

Materials:

-

Leupeptin trifluoroacetate (MW: 540.6 g/mol ) or Leupeptin hydrochloride (MW: 463.0 g/mol )

-

Nuclease-free water or DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Calculate the Required Mass: Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) .

-

For Leupeptin trifluoroacetate (1 mL of 10 mM stock):

-

Mass = 10 mM × 1 mL × 540.6 g/mol = 5.41 mg

-

-

For Leupeptin hydrochloride (1 mL of 10 mM stock):

-

Mass = 10 mM × 1 mL × 463.0 g/mol = 4.63 mg

-

-

-

Weighing: Carefully weigh the calculated mass of the appropriate Leupeptin salt powder.

-

Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or DMSO. Vortex thoroughly until the powder is completely dissolved.[1]

-

Aliquoting and Storage:

Working Concentration: The typical working concentration for Leupeptin is 10-100 µM.[11][17] For a 100 µM working solution, dilute your 10 mM stock 1:100 into your lysis buffer or reaction mixture. Working solutions are only stable for a few hours and should be prepared fresh.[11]

Conceptual Workflow 2: Counter-ion Exchange from TFA to HCl

For researchers who have a supply of the TFA salt but require the HCl form for sensitive applications, a counter-ion exchange is necessary. While typically performed by the supplier, this workflow outlines the principle.

Caption: Conceptual workflow for peptide counter-ion exchange.

Conclusion and Recommendations

The active inhibitor in Leupeptin trifluoroacetate and Leupeptin hydrochloride is identical. However, the associated counter-ion is a critical experimental variable that cannot be ignored.

-

For non-critical, purely biochemical applications such as inhibiting proteases in a crude lysate for subsequent activity assays of another enzyme, Leupeptin trifluoroacetate may be an acceptable and cost-effective choice, provided molarity is correctly calculated.

-

For all other applications, particularly those involving cell culture, in vivo studies, mass spectrometry, or sensitive biophysical characterization, Leupeptin hydrochloride is the unequivocally superior and authoritative choice. Its biological compatibility ensures that observed effects are attributable to the inhibitor itself, not to an artifact of the counter-ion, thereby upholding the integrity and trustworthiness of the experimental data.

The Senior Application Scientist's recommendation is to default to the hydrochloride salt whenever possible to minimize experimental variables and enhance data reproducibility.

References

-

UBPBio. Leupeptin Hemisulfate. UBPBio Technical Datasheet. [Link]

-

Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Pharmaceuticals. [Link]

-

UFC. Protease Inhibitors. University of Florida Health Cancer Center. [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Technical Article. [Link]

-

Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

-

Liu, Y., et al. (2025). (PDF) The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

-

Wikipedia. Leupeptin. [Link]

-

EMD Millipore. The Easy Way to Customize Your Protease Inhibitor Cocktail. EMD Millipore Brochure. [Link]

-

MP Biomedicals. Leupeptin Technical Information. MP Biomedicals Datasheet. [Link]

-

Cepham Life Sciences. Leupeptin. Cepham Life Sciences Product Page. [Link]

-

Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides-An Overview. Pharmaceuticals (Basel). [Link]

-

Mrozik, W., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Amino Acids. [Link]

-

Seinoh, S., et al. (1977). Protease-inhibitory activities of leupeptin analogues. Journal of Applied Toxicology. [Link]

-

Laverty, G., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

-

ResearchGate. Inhibition assay: (A) Effects of different protease inhibitors on.... [Link]

-

Loo, R., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry. [Link]

-

New Jersey Institute of Technology. Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. [Link]

Sources

- 1. ubpbio.com [ubpbio.com]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Counter-Ions in Peptides-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mpbio.com [mpbio.com]

- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwith.njit.edu [researchwith.njit.edu]

- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Solubility and Stability of Leupeptin Trifluoroacetate Salt: A Technical Guide

This guide provides a comprehensive technical analysis of Leupeptin Trifluoroacetate (TFA) , focusing on its physicochemical behavior, solubility limits, and stability profiles. It deviates from standard datasheets by explaining the mechanistic reasons behind storage protocols, specifically addressing the implications of the trifluoroacetate counterion.

Part 1: Chemical Identity & The TFA Factor

Leupeptin (Acetyl-Leu-Leu-Arg-al ) is a reversible competitive inhibitor of serine and cysteine proteases (e.g., Trypsin, Plasmin, Papain, Calpain).[1] It functions by forming a covalent hemiacetal adduct between its C-terminal aldehyde and the active site serine or cysteine of the protease.

The Trifluoroacetate (TFA) Distinction

While Leupeptin is historically available as a hemisulfate salt (derived from microbial fermentation), the TFA salt is the standard form for synthetic peptides purified via Reverse-Phase HPLC.[2]

-

Counterion Impact: The TFA counterion (

) is a strong acid anion. Unlike the hemisulfate form, Leupeptin TFA yields a significantly acidic solution upon reconstitution in water (pH ~2.0–3.0). -

Stability Implication: This intrinsic acidity is beneficial for shelf-life (inhibiting base-catalyzed racemization) but presents a risk of cytotoxicity in cell-based assays if not properly buffered.

Part 2: Solubility Profile

Leupeptin TFA exhibits high solubility in polar solvents due to the peptide backbone and the ionic character of the guanidinium-TFA complex.

Solvent Compatibility Table

| Solvent | Solubility Limit | Characteristics | Recommended Use |

| Water | ~50 mg/mL | Clear, faint yellow | Preferred. Acidic pH stabilizes the aldehyde. |

| DMSO | ~25 mg/mL | Clear | Long-term frozen stock (-20°C). |

| Ethanol | ~33 mg/mL | Clear | Alternative organic stock. |

| DMF | ~25 mg/mL | Clear | Chemical synthesis applications. |

| PBS (pH 7.2) | ~10 mg/mL | Clear | Immediate use only. Neutral pH accelerates degradation. |

Critical Protocol: Reconstitution

Do not dissolve directly in basic buffers. The primary mechanism of Leupeptin inactivation is racemization of the C-terminal L-argininal to the inactive D-form. This reaction is base-catalyzed.

-

Best Practice: Reconstitute in Water or 0.1% Acetic Acid to create a high-concentration stock (e.g., 10 mM).

-

Dilution: Only introduce the inhibitor to neutral/basic buffers (pH 7.4) immediately prior to the assay.

Part 3: Stability & Degradation Mechanisms

Understanding how Leupeptin degrades allows for the design of self-validating storage protocols.

Racemization (The Primary Threat)

The aldehyde group at the C-terminus is chiral. At pH > 7.0, the

-

TFA Advantage: The acidity of Leupeptin TFA stocks in unbuffered water inhibits this abstraction of the

-proton.

Hydration and Cyclization

In aqueous solution, the free aldehyde exists in equilibrium with a hydrate (gem-diol) and a cyclic carbinolamine .

-

Equilibrium: Aldehyde

Hydrate -

Impact: While these forms are reversible, prolonged storage in water can shift the equilibrium or lead to irreversible oxidation to the carboxylic acid (Leupeptic Acid), which is inactive.

Visualizing the Degradation Pathway

The following diagram illustrates the equilibrium states and the irreversible degradation path triggered by basic pH.

Figure 1: Mechanistic pathway of Leupeptin stability. Green nodes represent active states; Red/Grey nodes represent irreversible loss of potency.

Part 4: Handling & Storage Protocols[1]

Protocol A: Preparation of Master Stock (10 mM)

This protocol ensures maximum stability for 6+ months.

-

Calculate: For 5 mg of Leupeptin TFA (MW ~540.6 g/mol , varies by batch), add ~925 µL of anhydrous DMSO or PCR-grade Water.

-

Dissolve: Vortex gently. The solution should be clear.

-

Note: If using water, verify pH is < 6.0 using a pH strip. The TFA salt should naturally ensure this.

-

-

Aliquot: Dispense into light-protective amber tubes (50 µL aliquots) to avoid freeze-thaw cycles.

-

Store: Place at -20°C .

Protocol B: Working Solution for Cell Culture

This protocol mitigates TFA cytotoxicity.

-

Thaw: Thaw one aliquot of 10 mM stock on ice.

-

Dilute: Dilute 1:1000 into the cell culture media to achieve a 10 µM final concentration.

-

Buffering: The high dilution factor (1:1000) ensures the residual TFA does not significantly alter the pH of the culture media (usually buffered with bicarbonate or HEPES).

-

-

Timing: Add to cells immediately. Do not store diluted media.

-

Half-life: At pH 7.4 and 37°C, the effective half-life is < 4 hours due to metabolic turnover and slow racemization. Replenish every 4–8 hours for prolonged inhibition.

-

Part 5: Application Notes & Interference

Protein Quantification Interference

Leupeptin contains an aldehyde group , which acts as a reducing agent.[1][3]

-

Lowry Assay: Strong interference. Leupeptin reduces the Folin-Ciocalteu reagent, yielding false positives.

-

Bradford Assay: Minimal interference. Recommended for protein quantification in the presence of Leupeptin.

TFA Toxicity in Sensitive Cells

While Leupeptin protects cells from proteolysis, the TFA counterion can be toxic to specific primary cell lines (e.g., osteoblasts, chondrocytes) at high concentrations.

-

Solution: If cytotoxicity is observed, perform a "desalting" step using a small C18 spin column to exchange TFA for Acetate, or purchase Leupeptin Hemisulfate for these specific sensitive assays.

References

-

Sigma-Aldrich. Leupeptin Product Information & Solubility Data.[1][4]Link

-

Cayman Chemical. Leupeptin (hemisulfate) Product Insert.Link

-

Cell Signaling Technology. Leupeptin Hemisulfate Datasheet #73618.Link

-

BenchChem. A Comparative Guide to TFA and HCl Salts in Peptide Research.Link

-

Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin.[4] Methods in Enzymology, 45, 678-695.[1]

-

Kuramochi, H., et al. (1979).[3] Kinetic study on the association of leupeptin with trypsin.[9] Journal of Biochemistry, 86(5), 1403-1410.[1]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. mpbio.com [mpbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Leupeptin trifluoroacetate salt biological source and purity.

Executive Summary & Identity

Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive transition-state inhibitor of serine and cysteine proteases. While often treated as a generic reagent, the specific salt form—Trifluoroacetate (TFA) versus the more common Hemisulfate —dictates its stability, solubility, and suitability for sensitive biological assays.

This guide dissects the biological provenance of Leupeptin, the critical implications of the TFA counterion, and the rigorous purity standards required for reproducible data.

Target Specificity:

-

High Affinity (

< 1 µM): Trypsin, Plasmin, Papain, Cathepsin B. -

Moderate/Low Affinity: Calpain.

-

No Inhibition: Chymotrypsin, Thrombin, Elastase.

Biological Source & Biosynthesis

Leupeptin is a secondary metabolite originally isolated from soil actinomycetes. While modern peptide synthesis allows for chemical production, the biological architecture is derived from non-ribosomal peptide synthetases (NRPS).

-

Primary Producers: Streptomyces roseus, Streptomyces roseochromogenes, Streptomyces exfoliatus.

-

Biosynthetic Logic: The pathway condenses Leucine and Arginine, followed by a critical reduction of the C-terminal carboxyl group to an aldehyde. This aldehyde is the "warhead" responsible for protease inhibition.

Biosynthetic Pathway Diagram

Figure 1: Simplified biosynthetic pathway of Leupeptin from Streptomyces species.

The Salt Factor: Trifluoroacetate (TFA) vs. Hemisulfate

The choice of salt form is not merely a catalog detail; it is a chemical determinant of experimental success.

The Origin of the TFA Salt: Synthetic peptides and those purified via Reverse-Phase HPLC (RP-HPLC) typically exist as TFA salts because trifluoroacetic acid is the standard ion-pairing agent used to resolve peptides on C18 columns.

Critical Comparison:

| Feature | Leupeptin Hemisulfate | Leupeptin Trifluoroacetate (TFA) |

| Origin | Microbial fermentation (standard workup) | Synthetic or HPLC-purified microbial source |

| pH in Solution | Near Neutral (~6.0 - 7.0) | Acidic (can drop pH < 5.0 in unbuffered water) |

| Cytotoxicity | Low (Preferred for Cell Culture) | Moderate Risk: Free TFA is toxic to sensitive cells |

| Hygroscopicity | Low (Stable powder) | High: Absorbs moisture rapidly |

| Stability | High (>2 years at -20°C) | Moderate (Moisture accelerates aldehyde oxidation) |

| Primary Use | Cell Culture, Lysis Buffers | Analytical Standards, Protein Crystallography |

Expert Insight: If you are using Leupeptin TFA in cell culture:

-

Buffer Capacity: Ensure your media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acidic TFA counterion.

-

Salt Exchange: For extremely sensitive assays (e.g., primary neuron culture), consider exchanging the salt to hydrochloride or acetate using an ion-exchange resin.

Purity & Quality Control Standards

Purity for Leupeptin is defined by two distinct metrics: HPLC Purity and Net Peptide Content . Confusing these can lead to dosing errors of up to 20-30%.

A. Key Specifications

-

HPLC Purity (>95%): Measures the absence of contaminating peptides (e.g., deletion sequences, racemized D-Arg isomers).

-

Net Peptide Content (NPC): The percentage of the solid mass that is actually peptide.

-

Note: A vial of Leupeptin TFA may be "99% Pure" by HPLC but have an NPC of only 70-80%. The remaining mass is the TFA counterion and adsorbed water.

-

Calculation:

-

B. The Racemization Threat

The C-terminal Argininal aldehyde is distinctively prone to racemization (conversion from L-isomer to D-isomer). The D-isomer is biologically inactive .

-

Cause: Prolonged storage in solution, high pH (>8.0), or moisture absorption (common in TFA salts).

-

Detection: Optical Rotation or Chiral HPLC.

Quality Control Workflow

Figure 2: Quality Control decision tree for validating Leupeptin purity and activity.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (TFA Salt)

-

Solvent: Water, PBS, or DMSO.[1]

-

Concentration: Prepare a 10 mM stock (approx. 4.7 mg/mL depending on NPC).

-

Step-by-Step:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation (critical for hygroscopic TFA salts).

-

Aliquot immediately. Do not store the bulk stock at 4°C.

-

Store aliquots at -20°C . Stable for 6 months.

-

Discard aliquots after one freeze-thaw cycle if possible; the aldehyde group oxidizes upon repeated exposure to air.

-

Protocol B: Lysis Buffer Formulation

For preventing proteolysis during protein extraction:

-

Working Concentration: 10 µM to 100 µM.

-

Timing: Add Leupeptin immediately before cell lysis.

-

Cocktail: Leupeptin is rarely used alone. Combine with:

-

Pepstatin A (Aspartic protease inhibitor).

-

E-64 (Cysteine protease inhibitor - irreversible).

-

PMSF (Serine protease inhibitor).

-

Protocol C: In Vivo / Cell Culture (TFA Warning)

When using Leupeptin TFA to inhibit lysosomal degradation (e.g., Autophagy flux assays):

-

Dilution: Dilute the stock at least 1:1000 into the culture medium to minimize TFA toxicity.

-

Duration: Limit exposure to <24 hours if possible.

-

Verification: Monitor cell morphology. If vacuolization occurs rapidly, verify if it is autophagy-induced or TFA-induced stress.

Troubleshooting & Validation

Symptom: Proteolysis is still observed in my Western Blot.

Root Cause Analysis:

-

Wrong Target: Leupeptin does not inhibit Chymotrypsin or Metalloproteases. Did you add EDTA (for metalloproteases)?

-

Aldehyde Oxidation: Was the stock solution stored at 4°C for weeks? If so, the active aldehyde may have oxidized to a carboxylic acid (Leupeptidic acid), which is inactive .

-

Racemization: Was the stock pH > 8.0? The inhibitor may have converted to the inactive D-form.

Self-Validation Experiment: Run a simple Trypsin activity assay using a colorimetric substrate (e.g., BAPNA).

-

Mix Trypsin + Leupeptin (10 µM). Incubate 15 min.

-

Add Substrate.

-

If color develops, your Leupeptin is inactive.

References

-

Aoyagi, T. et al. (1969).[1][3][4][5] Biological activities of leupeptins. The Journal of Antibiotics, 22(11), 558–568. Link

-

Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.[4] Link

-

Knight, C. G. (1980).[3] Human leukocyte elastase: inhibition by leupeptin and other peptide aldehydes. Biochemical Journal, 189(3), 447–453.[4] Link

-

Sikora, K. et al. (2018).[6] Removing Trifluoroacetic Acid (TFA) from Peptides.[6][7][8] International Journal of Peptide Research and Therapeutics, 24, 265–279. Link

-

BenchChem. (2023). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Link

Sources

The Hidden Variable: A Technical Guide to the Trifluoroacetate (TFA) Counter-Ion in Peptides

Executive Summary

In peptide chemistry, Trifluoroacetic Acid (TFA) is a "necessary evil." It is the standard reagent for cleavage in Solid Phase Peptide Synthesis (SPPS) and the premier ion-pairing agent for Reverse Phase HPLC (RP-HPLC). However, for the end-user—particularly in drug development and cellular biology—the resulting trifluoroacetate counter-ion is a silent variable that can compromise data integrity.

This guide analyzes the mechanistic role of TFA, quantifies its biological interference (cytotoxicity and structural artifacts), and provides validated protocols for counter-ion exchange (salt swap).[1] It is designed for researchers who need to transition from chemical synthesis to biological application without carrying forward toxic contaminants.

Part 1: The Chemistry of TFA – Why Is It There?

To understand how to remove TFA, one must first understand why it is ubiquitous. Synthetic peptides are not neutral molecules; they are salts. A peptide with a net positive charge (containing Arg, Lys, His, or a free N-terminus) requires anions to maintain charge neutrality.

The Ion-Pairing Mechanism

In RP-HPLC purification, peptides are often too polar to retain well on hydrophobic C18 columns. TFA (

-

Charge Masking: The trifluoroacetate anion pairs with protonated amines on the peptide.

-

Hydrophobicity Enhancement: The fluorinated tail of TFA is highly hydrophobic. When it pairs with the peptide, it increases the peptide's affinity for the hydrophobic stationary phase.

-

Peak Sharpness: By suppressing charge repulsion between peptide molecules and silanol groups on the column, TFA prevents peak tailing.

The Result: A highly pure peptide, but one that is essentially a "TFA salt," often comprising 10–40% of the total mass by weight.

Visualization of the Mechanism

Figure 1: The Ion-Pairing Mechanism. TFA anions mask peptide positive charges, facilitating interaction with the hydrophobic C18 column to ensure high-resolution purification.

Part 2: The Biological & Analytical Implications[3]

While TFA is excellent for chemistry, it is detrimental to biology. The trifluoroacetate ion is a chaotropic agent and a strong acid analog that can skew experimental results.

Cytotoxicity and Cellular Interference

TFA is not biologically inert. Research has demonstrated that TFA concentrations as low as 10 nM to 100 nM can inhibit proliferation in specific cell lines, such as osteoblasts and chondrocytes [1].[4]

-

Mechanism of Toxicity: TFA can uncouple oxidative phosphorylation in mitochondria and lower the intracellular pH.

-

Receptor Modulation: TFA has been shown to act as an allosteric regulator for glycine receptors (GlyR), artificially enhancing responses [2].[4]

-

False Negatives: In proliferation assays, the toxicity of the counter-ion can mask the therapeutic effect of the peptide.

Structural Artifacts (Spectroscopy)

For structural biologists, TFA is a major contaminant in Infrared (IR) spectroscopy.

-

The Problem: The carboxylate group of TFA exhibits a strong absorption band at 1670 cm⁻¹ .

-

The Interference: This overlaps directly with the Amide I band (1600–1700 cm⁻¹), which is the primary indicator of peptide secondary structure (α-helix vs. β-sheet).

-

Consequence: A peptide may appear to have a defined structure when it is actually a random coil, or vice versa, due to the TFA signal [3].

Part 3: Strategic Counter-Ion Selection

Not all peptides require salt exchange. The decision should be based on the intended application.

Comparative Analysis of Counter-Ions

| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Hydrochloride (HCl) |

| Source | Standard SPPS/HPLC cleavage.[1][5] | Ion exchange post-synthesis. | Ion exchange post-synthesis. |

| Solubility | High (usually). | High. | Variable (can be lower for hydrophobic peptides). |

| Acidity (pKa) | ~0.23 (Strong Acid).[1] | ~4.76 (Weak Acid). | ~ -7 (Strong Acid).[6][7] |

| Biological Suitability | Low. Toxic to cells; immunogenic.[4] | High. Preferred for cell culture/in vivo. | Medium. Good for stability; physiological Cl- ions. |

| Spectral Interference | High (IR 1670 cm⁻¹).[8] | Low. | None (Cl- is transparent in IR). |

| Hygroscopicity | Moderate. | Low. | High (Prone to moisture uptake). |

Decision Logic for Salt Exchange

Figure 2: Counter-Ion Selection Decision Tree. Select the salt form based on the downstream assay requirements.

Part 4: Protocols for Counter-Ion Exchange

If your application requires removal of TFA, use one of the following self-validating protocols.

Protocol A: Resin-Based Exchange (The Gold Standard)

This method is preferred for converting TFA salts to Acetate salts with high efficiency (>95% exchange).

Materials:

-

Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent, acetate form).

-

0.1 M Acetic Acid (AcOH).

-

HPLC grade water.

Workflow:

-

Resin Preparation: Wash the resin bed with 10 column volumes (CV) of 1 M NaOH, followed by 10 CV of water, then 10 CV of 1 M Acetic Acid to ensure it is in the acetate form. Finally, wash with water until pH is neutral.

-

Loading: Dissolve the peptide in water (1–5 mg/mL). Load onto the column at a slow flow rate (gravity flow).

-

Elution: Elute with water or dilute acetic acid (0.1 M). The peptide (cation) passes through, while TFA (anion) is retained on the resin, exchanging with Acetate.[9]

-

Lyophilization: Freeze-dry the eluate immediately to remove water and excess acetic acid.

-

Validation: Re-dissolve a small aliquot and measure pH; it should be >4.0.

Protocol B: HCl Exchange via Lyophilization

Best for converting to Hydrochloride salts for structural studies.

Workflow:

-

Dissolution: Dissolve the peptide in 2 mM to 10 mM HCl . Note: Do not use strong HCl (e.g., 0.1 M or higher) as it may degrade sensitive peptides (e.g., Asp-Pro cleavage).

-

Equilibration: Allow to stand for 5 minutes. The large excess of Cl⁻ ions drives the equilibrium, displacing TFA⁻.

-

Freeze-Drying: Lyophilize the solution. TFA is volatile and will be removed.

-

Repetition: Repeat steps 1–3 at least three times . A single pass is rarely sufficient to remove tightly bound TFA.

Part 5: Analytical Quantitation

You cannot assume the exchange worked; you must prove it.

Ion Chromatography (IC)

The industry standard for quantifying counter-ions.

-

Method: Anion-exchange column (e.g., Dionex IonPac) with conductivity detection.

-

Output: Distinct peaks for Fluoride, Acetate, Chloride, and Trifluoroacetate.

-

Limit of Detection: Typically <10 ppm.

19F NMR Spectroscopy

A rapid check for residual TFA.[3]

-

Method: Dissolve peptide in D₂O. Run a standard Fluorine-19 NMR.

-

Signal: TFA gives a distinct signal at -75.5 ppm .

-

Quantification: Use an internal standard (e.g., sodium trifluoroacetate) to quantify the residual percentage.

References

-

Cornish, J., et al. (1999).[8] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[10][11] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[10] Link

-

Tipps, M. E., et al. (2012). "Trifluoroacetate is an allosteric modulator of the glycine receptor."[4] Neuropharmacology, 63(3), 368-373. Link

-

Gaussier, H., et al. (2002).[8] "Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution." Analytical Biochemistry, 303(2), 198-201. Link

-

Sikora, K., et al. (2018).[12] "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." International Journal of Peptide Research and Therapeutics, 24, 265-279. Link

-

Thermo Fisher Scientific. "Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115)." Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com.cn [genscript.com.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

Safeguarding Your Science: A Technical Guide to Leupeptin Trifluoroacetate Salt for Robust Protein Degradation Control

The Insidious Threat: Understanding and Combating Proteolysis

Upon cell lysis, a cascade of proteases is released from cellular compartments like lysosomes.[1] These enzymes, if left unchecked, will rapidly degrade target proteins, jeopardizing downstream analyses such as Western blotting, immunoprecipitation (IP), and enzyme assays.[1][2] The inclusion of protease inhibitors in your lysis buffers is not merely a suggestion but a cornerstone of rigorous scientific practice.

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, stands out as a versatile and potent inhibitor.[1][3] Its trifluoroacetate salt form offers a stable and soluble option for researchers.[4][5]

The Molecular Sentinel: Leupeptin's Mechanism of Action

Leupeptin is a reversible, competitive inhibitor that primarily targets serine and cysteine proteases.[6][7][8] Its efficacy lies in the C-terminal aldehyde group, which is crucial for its inhibitory function.[9] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[10] This interaction effectively blocks the enzyme's catalytic activity.

Figure 1: Mechanism of Leupeptin Inhibition. Leupeptin competes with the natural protein substrate for the active site of serine and cysteine proteases, forming a stable covalent adduct that prevents substrate binding and subsequent degradation.

Understanding the Trifluoroacetate Salt Form

Leupeptin is commercially available in several salt forms, including trifluoroacetate, hemisulfate, and hydrochloride.[5] The trifluoroacetate (TFA) salt is a common formulation resulting from the purification of synthetic peptides using reverse-phase high-performance liquid chromatography (HPLC) with TFA-containing mobile phases.[11][12]

While all salt forms are generally effective when adjusted for molarity, the choice of counterion can be a critical consideration.[5] For most standard laboratory applications, the trifluoroacetate salt is a reliable choice. However, in sensitive cell-based assays or for peptides intended for in vivo use, the potential for biological effects from residual TFA should be considered, and switching to an acetate or hydrochloride salt might be preferable.[11][13][14]

Spectrum of Inhibition: Know Your Enemy

Leupeptin exhibits a broad inhibitory spectrum against serine and cysteine proteases.[15] It is a potent inhibitor of enzymes such as trypsin, plasmin, cathepsin B, and calpain.[1][6] However, it is important to note that leupeptin does not inhibit all proteases. For instance, it shows little to no activity against α-chymotrypsin, thrombin, pepsin, and cathepsins A and D.[1] This specificity underscores the importance of using a cocktail of protease inhibitors to achieve comprehensive protection of your protein samples.[16]

Table 1: Inhibitory Profile of Leupeptin

| Protease Class | Examples of Inhibited Proteases | Examples of Non-Inhibited Proteases |

| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K[1][10] | α-Chymotrypsin, Thrombin, Elastase[1][10] |

| Cysteine Proteases | Papain, Cathepsin B, Cathepsin H, Cathepsin L, Calpain[1][15] | - |

| Aspartic Proteases | - | Pepsin, Cathepsin D, Renin[17] |

Table 2: Leupeptin Inhibitory Constants (Ki)

The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.[18]

| Target Protease | Ki Value |

| Trypsin | 3.5 nM[1] |

| Plasmin | 3.4 nM[1] |

| Cathepsin B | 4.1 nM[1], 6 nM[17] |

| Calpain | 10 nM[17] |

Practical Application: Protocols for Success

The following protocols are designed to provide a robust framework for the effective use of leupeptin trifluoroacetate salt.

Preparation of a 10 mM Leupeptin Stock Solution

Rationale: Preparing a concentrated stock solution allows for accurate and convenient addition to your working buffers while minimizing the volume of solvent added. Water is the recommended solvent for leupeptin salts.[1][5]

Materials:

-

Leupeptin trifluoroacetate salt (Molecular Weight: 540.58 g/mol )[4]

-

High-purity water (e.g., sterile, nuclease-free)

-

Microcentrifuge tubes

Procedure:

-

Weigh out 5.41 mg of leupeptin trifluoroacetate salt.

-

Dissolve the powder in 1 mL of high-purity water to achieve a final concentration of 10 mM.

-

Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to faint yellow.[5]

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Stability: Leupeptin stock solutions in water are stable for approximately one week at 4°C and for at least one month when stored at -20°C.[1][5] Some sources suggest stability for up to 6 months at -20°C.[19]

Incorporation into Lysis Buffers for Protein Extraction

Rationale: Adding leupeptin to your lysis buffer immediately before use ensures its maximum activity. The effective working concentration typically ranges from 10 to 100 µM.[5] For most applications, a final concentration of 10 µM is a good starting point.[20]

Figure 2: Workflow for Protein Extraction with Leupeptin. The timely addition of leupeptin to the lysis buffer is a critical step in preserving protein integrity during sample preparation.

Example Lysis Buffer Formulation (for Immunoprecipitation):

| Component | Final Concentration | Purpose |

| HEPES, pH 7.5 | 50 mM | Buffering agent |

| NaCl | 150 mM | Salt concentration |

| Glycerol | 10% | Stabilizer |

| NP-40 | 1% | Non-ionic detergent |

| MgCl₂ | 1.5 mM | Cofactor |

| EGTA | 1 mM | Chelating agent |

| Leupeptin | 10 µg/mL (approx. 18.5 µM) | Serine/Cysteine Protease Inhibitor |

| Aprotinin | 10 µg/mL | Serine Protease Inhibitor |

| PMSF | 1 mM | Serine Protease Inhibitor |

| Sodium Vanadate | 1 mM | Phosphatase Inhibitor |

This is an example formulation; optimal buffer composition may vary depending on the specific application and cell type.[21]

Procedure:

-

Prepare your desired lysis buffer.

-

Immediately before adding the buffer to your cells or tissue, add the 10 mM leupeptin stock solution to a final concentration of 10-100 µM. For a 10 µM final concentration, add 1 µL of the 10 mM stock solution per 1 mL of lysis buffer.[20][22]

Use in Immunoprecipitation (IP)

Rationale: During the extended incubation times often required for IP, proteases can significantly degrade both the target protein and the antibody.[25] The presence of leupeptin throughout the IP procedure is crucial for obtaining reliable results.[2][26]

Procedure:

-

Prepare your cell lysate using a lysis buffer containing leupeptin as described above.

-

Perform the immunoprecipitation by incubating the lysate with your primary antibody.[27]

-

Capture the antibody-protein complex using Protein A/G beads.

-

Wash the beads with a wash buffer that also contains leupeptin at the same working concentration to maintain an inhibitory environment.

-

Elute the protein from the beads for downstream analysis.

Important Considerations and Best Practices

-

Fresh is Best: Always add leupeptin and other protease inhibitors to your lysis buffer immediately before use, as their stability in dilute working solutions can be limited.[5][6]

-

Cocktail Approach: For broad-spectrum protease inhibition, it is highly recommended to use leupeptin in combination with other protease inhibitors that target different classes of proteases (e.g., PMSF for serine proteases, pepstatin A for aspartic proteases).[2][16]

-

Potential Assay Interference: The aldehyde group in leupeptin can act as a reducing agent and may interfere with certain protein quantification assays, such as the Lowry assay, and to a lesser extent, the Bradford assay.[5][7] Be mindful of this potential interference when quantifying your protein samples.

-

Safety Precautions: Leupeptin is harmful if swallowed or inhaled.[28] Always handle the powder in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[29] Consult the Safety Data Sheet (SDS) for detailed safety information.[28]

By understanding the mechanism of action, inhibitory spectrum, and proper handling of leupeptin trifluoroacetate salt, researchers can confidently protect their valuable protein samples from degradation, ensuring the accuracy and reproducibility of their experimental data.

References

-

Wikipedia. (2023, December 2). Leupeptin. In Wikipedia. Retrieved from [Link]

-

Anonymous. (n.d.). Protease Inhibitors. Retrieved from

-

Antibodies.com. (2024, April 30). Immunoprecipitation (IP): The Complete Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leupeptin. PubChem Compound Database. Retrieved from [Link]

-

Söderberg, C. A. G., et al. (2020). Inhibition properties of free and conjugated leupeptin analogues. FEBS Open Bio, 10(12), 2605–2615. [Link]

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

-

Anonymous. (n.d.). Cell lysis – Western or immunoprecipitation. Retrieved from

-

Cuevas, J., et al. (2017). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Frontiers in Molecular Neuroscience, 10, 247. [Link]

-

National Cancer Institute. (n.d.). Preparation of Protein Extracts for 2D Gel-analysis. Retrieved from [Link]

-

SERVA Electrophoresis GmbH. (2018, May 4). Safety Data Sheet. Retrieved from [Link]

-

University of East London. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

Lazzara Lab @ UVA. (2017, June 18). IP lysis buffer recipe. Retrieved from [Link]

-

UBPBio. (n.d.). Leupeptin Hemisulfate. Retrieved from [Link]

-

Cuevas, J., et al. (2017). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. eNeuro, 4(4), ENEURO.0164-17.2017. [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link]

-

Anonymous. (2005, January 26). Protease and phosphatase inhibitor stock solutions. Retrieved from

-

Suzukake, K., et al. (1981). Biosynthesis of leupeptin. II Purification and properties of leupeptin acid synthetase. Biochimica et Biophysica Acta (BBA) - General Subjects, 661(2), 181-189. [Link]

-

Das, N. K., et al. (2021). Endogenous hepcidin plays an essential role in Mycobacterium tuberculosis Rv1876 antigen-induced antimicrobial activity in macrophages. Virulence, 12(1), 1646–1661. [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mpbio.com [mpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 12. lifetein.com [lifetein.com]

- 13. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Untitled Document [homepages.ucl.ac.uk]

- 19. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. db.phm.utoronto.ca [db.phm.utoronto.ca]

- 22. ubpbio.com [ubpbio.com]

- 23. ccr.cancer.gov [ccr.cancer.gov]

- 24. ptglab.com [ptglab.com]

- 25. ptglab.com [ptglab.com]

- 26. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. serva.de [serva.de]

- 29. fishersci.com [fishersci.com]

Methodological & Application

Preparation of Leupeptin Trifluoroacetate Salt Stock Solutions: An Application Note and Protocol

Introduction: The Critical Role of Protease Inhibition

In the intricate landscape of cellular biology and drug development, maintaining the integrity of protein samples is paramount. Endogenous proteases, released during cell lysis, can rapidly degrade target proteins, compromising experimental results. Leupeptin, a modified tripeptide of microbial origin, is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, calpain, and cathepsins.[1][2][3] Its protective capacity makes it an indispensable tool in routine laboratory workflows such as protein extraction and purification.

Leupeptin exists in several salt forms, including hemisulfate, hydrochloride, and trifluoroacetate. While all forms exhibit comparable inhibitory activity when adjusted for molarity, their solubility and handling characteristics may differ slightly.[1] This guide provides a detailed protocol for the preparation, storage, and use of stock solutions from Leupeptin trifluoroacetate salt, ensuring optimal performance and reproducibility in your experiments.

Mechanism of Action: A Tale of a Reversible Covalent Bond

Leupeptin's inhibitory prowess lies in the aldehyde group at its C-terminus. This reactive group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[4] This interaction blocks the enzyme's active site, preventing it from binding and cleaving its natural substrates. The reversible nature of this bond allows for the inhibitor's activity to be modulated if necessary.

Key Properties of Leupeptin Trifluoroacetate Salt

A thorough understanding of the physicochemical properties of Leupeptin trifluoroacetate salt is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C20H38N6O4・C2HF3O2 | [3] |

| Molecular Weight | 540.58 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water (up to 50 mg/mL), DMSO, and methanol. | [1][2][4] |

| Storage (Powder) | -20°C | [5] |

Protocol: Preparation of a 10 mM Leupeptin Trifluoroacetate Salt Stock Solution

This protocol details the preparation of a 10 mM aqueous stock solution, a commonly used concentration for subsequent dilution into experimental buffers.

Materials:

-

Leupeptin trifluoroacetate salt powder

-

Nuclease-free water (or a suitable buffer such as PBS)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

Workflow for Stock Solution Preparation

Caption: Workflow for preparing and storing Leupeptin stock solution.

Step-by-Step Procedure:

-

Determine the Required Volume: Calculate the volume of solvent needed to achieve a 10 mM stock solution. The molecular weight of Leupeptin trifluoroacetate salt is 540.58 g/mol .

-

Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

-

Example for 1 mg of powder:

-

Volume (L) = [0.001 g / 540.58 g/mol ] / 0.010 mol/L

-

Volume (L) = 0.000185 L = 185 µL

-

-

-

Weigh the Powder: Carefully weigh the desired amount of Leupeptin trifluoroacetate salt powder. Due to the small quantities often required, it is advisable to use a calibrated analytical balance.

-

Dissolution: Add the calculated volume of nuclease-free water or buffer to the vial containing the Leupeptin powder.

-

Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and may have a faint yellow hue.[1]

-

Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[2]

-

Storage: Store the aliquots at -20°C.

Stability and Storage: Preserving Inhibitory Activity

Proper storage is critical to maintain the efficacy of your Leupeptin stock solution.

| Condition | Duration | Notes |

| -20°C | Up to 6 months | Recommended for long-term storage.[4][5] |

| 4°C | Up to 1 week | Suitable for short-term storage.[1][6] |

| Working Solution (10-100 µM) | A few hours at room temperature | Prepare fresh for each experiment.[1][5] |

Note: The primary mechanism of Leupeptin inactivation is the racemization of the L-arginal to the inactive D-arginal form.[1] Storing at low temperatures and avoiding repeated freeze-thaw cycles minimizes this process.

Working Concentration and Application

The effective working concentration of Leupeptin typically ranges from 10 to 100 µM.[1][5] The optimal concentration should be determined empirically for each specific application. To use, dilute the 10 mM stock solution 1:100 to 1:1000 into your lysis buffer or reaction mixture. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of your buffer.

Safety Precautions

While Leupeptin is not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ingestion/Inhalation: Leupeptin may be harmful if swallowed or inhaled.[7][8] Avoid creating dust when handling the powder.

-

Disposal: Dispose of waste in accordance with local regulations.

Troubleshooting

-

Powder Won't Dissolve: Gently warm the solution to 37°C and vortex again. Sonication can also aid in dissolution.

-

Loss of Inhibitory Activity: This may be due to improper storage or repeated freeze-thaw cycles. Prepare a fresh stock solution.

Conclusion

The preparation of a stable and effective Leupeptin trifluoroacetate salt stock solution is a straightforward process that is fundamental to protecting proteins from degradation during experimental procedures. By following this detailed protocol and adhering to the principles of proper storage and handling, researchers can ensure the integrity and reproducibility of their results.

References

-

MP Biomedicals. (n.d.). Leupeptin Technical Information. Retrieved from [Link]

-